molecular formula C21H23NO2S B14176582 n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide CAS No. 918136-00-2

n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide

Cat. No.: B14176582
CAS No.: 918136-00-2
M. Wt: 353.5 g/mol
InChI Key: PWQRALNLZKVMII-UHFFFAOYSA-N
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Description

n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of thiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, functional groups are introduced to form the thiophene ring.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides.

    Attachment of the Ethynylcyclohexyl Group:

    Attachment of the Phenylethoxy Group: The phenylethoxy group is introduced via etherification reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to increase yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions may target the carboxamide group or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Biology and Medicine

    Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Biological Probes: Used in research to study biological pathways and molecular interactions.

Industry

    Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Coatings and Adhesives: Utilized in the formulation of specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and phenylethoxy groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide Derivatives: Compounds with similar thiophene and carboxamide structures.

    Ethynylcyclohexyl Derivatives: Compounds featuring the ethynylcyclohexyl group.

    Phenylethoxy Derivatives: Compounds containing the phenylethoxy moiety.

Uniqueness

n-(1-Ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, from drug development to materials science.

Properties

CAS No.

918136-00-2

Molecular Formula

C21H23NO2S

Molecular Weight

353.5 g/mol

IUPAC Name

N-(1-ethynylcyclohexyl)-3-(2-phenylethoxy)thiophene-2-carboxamide

InChI

InChI=1S/C21H23NO2S/c1-2-21(13-7-4-8-14-21)22-20(23)19-18(12-16-25-19)24-15-11-17-9-5-3-6-10-17/h1,3,5-6,9-10,12,16H,4,7-8,11,13-15H2,(H,22,23)

InChI Key

PWQRALNLZKVMII-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCCC1)NC(=O)C2=C(C=CS2)OCCC3=CC=CC=C3

Origin of Product

United States

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